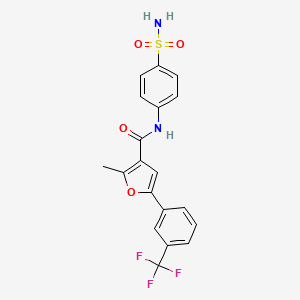

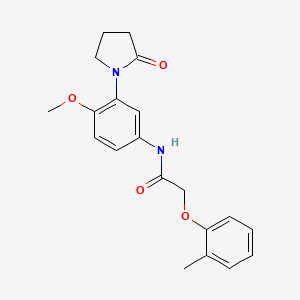

5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxybenzamide” is a complex organic molecule that contains several functional groups, including an amide, a pyrrolidine ring, and halogen substituents (chlorine and fluorine). These functional groups could potentially give this compound a variety of interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrrolidine ring, followed by the introduction of the amide group and the halogen substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and several other functional groups. The presence of the fluorine and chlorine atoms could significantly affect the compound’s chemical properties, as these halogens are highly electronegative .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the halogen substituents and the amide group, for example, could make it relatively polar, which would affect its solubility in different solvents .Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

Research on related benzamide derivatives has shown significant anticonvulsant activity in models of electroshock and pentylenetetrazole-induced lethal convulsions. A study highlighted the design, synthesis, and evaluation of 4-thiazolidinone derivatives as benzodiazepine receptor agonists, demonstrating considerable anticonvulsant activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Corrosion Inhibition

Methoxy-substituted phenylthienyl benzamidines, structurally related to the compound , have been investigated for their corrosion inhibitory effects on carbon steel in hydrochloric acid medium. These studies reveal that such compounds can effectively inhibit corrosion, with their efficiency increasing with the concentration of inhibitors in the test solution. This points to their potential application in materials science and engineering (Fouda et al., 2020).

Cognitive Dysfunction and Receptor Ligand Studies

Research involving compounds like NE-100, a novel sigma receptor ligand, shows effects on cognitive dysfunction induced by phencyclidine in rats. Such studies suggest that sigma receptor ligands can improve cognitive dysfunction, highlighting the therapeutic potential of benzamide derivatives in treating cognitive disorders (Ogawa et al., 1994).

Anticancer Activity

The synthesis and in vitro screening of phenylbipyridinylpyrazole derivatives have demonstrated potential antiproliferative activity against various cancer cell lines. This underscores the significance of exploring benzamide derivatives in developing new anticancer therapies (Al-Sanea et al., 2015).

Modulation of Metabotropic Glutamate Receptor

A study on N-{4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) found it to be a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This highlights the role of certain benzamide derivatives in modulating neurotransmitter systems, offering insights into their potential for treating neurological disorders (O'Brien et al., 2004).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that similar compounds can reversibly bind to dopamine receptors . This suggests that the compound might interact with its targets and cause changes in their function, potentially influencing cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have shown a range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

properties

IUPAC Name |

5-chloro-N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClFN2O3/c1-26-17-7-2-13(20)9-16(17)19(25)22-10-12-8-18(24)23(11-12)15-5-3-14(21)4-6-15/h2-7,9,12H,8,10-11H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMRLAJTWHLGMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-2-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)

![4-(N,N-dimethylsulfamoyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2700054.png)

![N-[(furan-2-yl)methyl]-3-{5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2700056.png)

![Methyl[3-(methylsulfanyl)propyl]amine](/img/structure/B2700060.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)

![5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2700064.png)

![Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2700066.png)

![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]thiomorpholine](/img/structure/B2700068.png)

![(Z)-2-Cyano-N-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2700070.png)